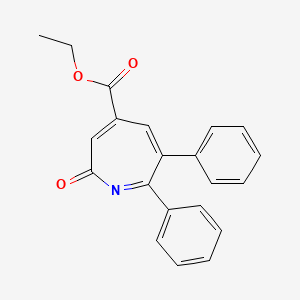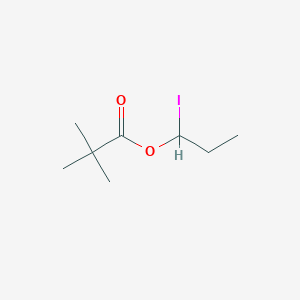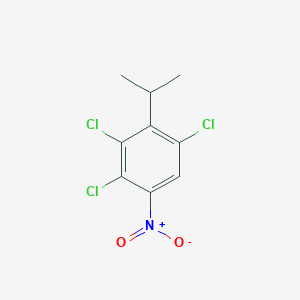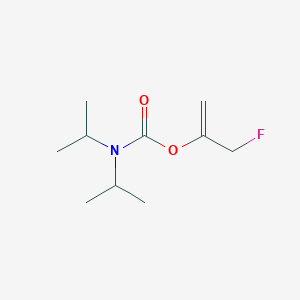
Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate is a seven-membered heterocyclic compound containing nitrogen This compound belongs to the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the [1,7]-electrocyclization of suitable substrates, which can be achieved through the recyclization of small and medium carbo-, oxa-, or azacyclanes . Multicomponent heterocyclization reactions are also employed to prepare various compounds with azepine scaffolds .
Industrial Production Methods: Industrial production methods for this compound may involve one-pot synthesis procedures, which are advantageous due to their efficiency and cost-effectiveness. These methods often utilize readily available starting materials and catalysts to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to ensure optimal yields .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced azepine derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The azepine ring and phenyl groups contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-oxo-6,7-diphenyl-2,5-dihydro-1H-azepine-4-carboxylate
- Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
- 4-Hydroxy-2-quinolones
Comparison: Compared to similar compounds, ethyl 2-oxo-6,7-diphenyl-2H-azepine-4-carboxylate is unique due to its specific azepine ring structure and the presence of two phenyl groupsWhile other compounds may share some functional groups or structural motifs, the combination of the azepine ring and phenyl groups sets this compound apart .
Eigenschaften
CAS-Nummer |
105592-77-6 |
|---|---|
Molekularformel |
C21H17NO3 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
ethyl 2-oxo-6,7-diphenylazepine-4-carboxylate |
InChI |
InChI=1S/C21H17NO3/c1-2-25-21(24)17-13-18(15-9-5-3-6-10-15)20(22-19(23)14-17)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChI-Schlüssel |
SSZUTILCNFFETI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=O)N=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)

![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)








